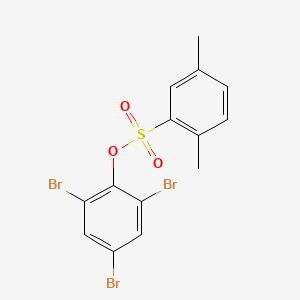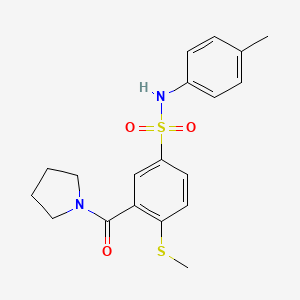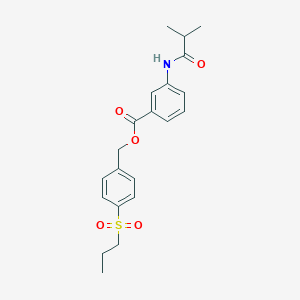
2,4,6-tribromophenyl 2,5-dimethylbenzenesulfonate
Vue d'ensemble
Description
2,4,6-Tribromophenyl 2,5-dimethylbenzenesulfonate is a complex organic compound that belongs to the class of brominated phenyl sulfonates. This compound is characterized by the presence of three bromine atoms attached to the phenyl ring and a sulfonate group attached to a dimethylbenzene moiety. It is primarily used in various industrial applications, including as an intermediate in the synthesis of flame retardants and other specialty chemicals .
Applications De Recherche Scientifique
2,4,6-Tribromophenyl 2,5-dimethylbenzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and flame retardants.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with enhanced fire resistance.
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4,6-tribromophenyl 2,5-dimethylbenzenesulfonate . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tribromophenyl 2,5-dimethylbenzenesulfonate typically involves the bromination of phenol followed by sulfonation. The process begins with the controlled reaction of elemental bromine with phenol to produce 2,4,6-tribromophenol. This intermediate is then reacted with 2,5-dimethylbenzenesulfonyl chloride under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and sulfonation reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of solvents such as dichloromethane or chloroform to facilitate the reactions and subsequent purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tribromophenyl 2,5-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation can produce corresponding quinones .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tribromophenol: A brominated phenol used as a fungicide and wood preservative.
2,4,6-Tribromophenyl Methacrylate: Used in polymer synthesis and as a flame retardant.
2,4,6-Tribromophenyl Acetate: Another brominated derivative with applications in organic synthesis.
Uniqueness
2,4,6-Tribromophenyl 2,5-dimethylbenzenesulfonate is unique due to its specific combination of bromine atoms and sulfonate group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high thermal stability and resistance to degradation .
Propriétés
IUPAC Name |
(2,4,6-tribromophenyl) 2,5-dimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br3O3S/c1-8-3-4-9(2)13(5-8)21(18,19)20-14-11(16)6-10(15)7-12(14)17/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPLNWJJYZBFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[({[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4590759.png)


![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-phenylethyl)thiourea](/img/structure/B4590787.png)
![5-ethyl-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}-3-thiophenecarbohydrazide](/img/structure/B4590791.png)
amino]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B4590803.png)
![N-(4-chloro-2-fluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4590810.png)
![ETHYL 2-{[2-({1-CYCLOPROPYL-4-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4590811.png)
![N-(2-methoxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4590818.png)
![N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide](/img/structure/B4590822.png)
![3-chloro-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4590830.png)
![4-[1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]MORPHOLINE](/img/structure/B4590857.png)

![4-butyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one](/img/structure/B4590865.png)
